molecular formula C23H34N4O4 B12751848 1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- CAS No. 847605-11-2

1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)-

Cat. No.: B12751848
CAS No.: 847605-11-2
M. Wt: 430.5 g/mol
InChI Key: OMZWFGGPQLRSMV-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of various functional groups through nucleophilic substitution, oxidation, and reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. By binding to these targets, the compound can modulate biological pathways and exert its effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor’s ligand-binding domain.

Comparison with Similar Compounds

    1H-Benzimidazole-1-carboxamide: A simpler analog with similar core structure but lacking additional functional groups.

    2,3-Dihydro-1H-benzimidazole: Another analog with a reduced benzimidazole ring.

    N-Substituted Benzimidazoles: Compounds with various substituents on the nitrogen atom of the benzimidazole ring.

Uniqueness: 1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

847605-11-2

Molecular Formula

C23H34N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide

InChI

InChI=1S/C23H34N4O4/c1-17(2)26-19-5-3-4-6-20(19)27(22(26)29)21(28)24-15-18-7-11-25(12-8-18)16-23(30)9-13-31-14-10-23/h3-6,17-18,30H,7-16H2,1-2H3,(H,24,28)

InChI Key

OMZWFGGPQLRSMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NCC3CCN(CC3)CC4(CCOCC4)O

Origin of Product

United States

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